2-Octanethiol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

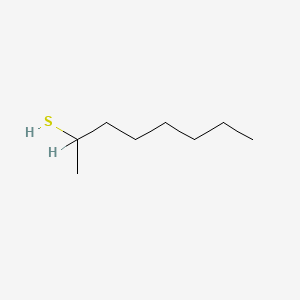

Structure

3D Structure

Eigenschaften

IUPAC Name |

octane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXFEMZFRLXGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871002 | |

| Record name | 2-Octanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-66-9, 25265-79-6 | |

| Record name | 2-Octanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sec-octanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Octanethiol?

An In-depth Technical Guide to the Chemical Properties of 2-Octanethiol

Introduction

This compound, also known as sec-octyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₈S.[1][2] It is a secondary thiol where the sulfhydryl group is attached to the second carbon atom of an eight-carbon chain. This colorless liquid is characterized by a strong, unpleasant odor, a common trait of thiols.[3] this compound serves as an intermediate in various chemical syntheses.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and its reactivity profile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthetic procedures, and for analytical characterization.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈S | [1][2][4] |

| Molecular Weight | 146.29 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Strong, unpleasant, thiol-like | [3] |

| Density | 0.8327 g/mL | [2][5] |

| Boiling Point | 186 - 195.97 °C | [2][5][6] |

| Melting Point | -79 °C | [2][5][6] |

| Flash Point | 55.7 °C | [5] |

| Refractive Index | 1.448 - 1.449 | [5][6] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C (Predicted) | [5] |

| Water Solubility | Insoluble | [3] |

Thermodynamic Properties

| Property | Description | Source |

| ΔvapH° | Enthalpy of vaporization at standard conditions | [7] |

| Tboil | Normal Boiling Point Temperature | [7] |

| Tfus | Normal melting (fusion) point | [7] |

| Pc | Critical Pressure | [7] |

| Tc | Critical Temperature | [7] |

| Vc | Critical Volume | [7] |

Reactivity and Chemical Behavior

Thiols, like this compound, exhibit distinct reactivity, primarily centered around the sulfhydryl (-SH) group.

-

Acidity : The S-H bond in thiols is more acidic than the O-H bond in alcohols.[8] The pKa of this compound is predicted to be around 10.97.[1] This allows for the formation of thiolate anions (RS⁻) upon treatment with a base. These thiolates are potent nucleophiles.

-

Nucleophilicity : Thiolates are excellent nucleophiles and can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).[8]

-

Oxidation : Thiols can be oxidized to form disulfides (RS-SR). This reaction is a common and important transformation for thiols and can be achieved with a variety of oxidizing agents, including iodine (I₂) and air.[8] The disulfide linkage is crucial in protein chemistry, particularly with the amino acid cysteine.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Nucleophilic Substitution

A common and effective method for the synthesis of thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. The use of thiourea is preferred to prevent the formation of a dialkyl sulfide byproduct.[9] The following protocol is adapted from a general method for thiol synthesis.[9]

Step 1: Formation of the S-(octan-2-yl)isothiouronium Halide Intermediate

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-bromooctane (1 mole equivalent) and thiourea (1.1 mole equivalents) in 95% ethanol.

-

Reflux : Heat the reaction mixture to reflux and maintain for approximately 6 hours.

-

Isolation of Intermediate : Upon cooling, the S-(octan-2-yl)isothiouronium bromide salt will crystallize out of the solution. Collect the salt by filtration. This intermediate can be used in the next step without further purification.[9]

Step 2: Hydrolysis to this compound

-

Reaction Setup : In a two-necked flask equipped with a reflux condenser and a nitrogen inlet, add the S-(octan-2-yl)isothiouronium bromide salt and a 5 N aqueous solution of sodium hydroxide.

-

Hydrolysis : Reflux the mixture for 2 hours under a slow stream of nitrogen.[9]

-

Work-up : Cool the reaction mixture to room temperature. Acidify the mixture with 2 N hydrochloric acid to protonate the thiolate, forming the thiol.

-

Extraction : The this compound will form a separate organic layer. Separate the layers using a separatory funnel.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude this compound by fractional distillation.[9]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[10] The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[11]

-

Sample Preparation : Fill a small test tube (Durham tube) to about half-full with this compound.

-

Capillary Tube : Place a capillary tube, sealed at one end, into the test tube with the open end down.[10]

-

Apparatus Setup : Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Heating : Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[11] Heat the side arm of the Thiele tube gently with a Bunsen burner.[10][11]

-

Observation : As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Measurement : Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][11]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to assess the purity of a this compound sample.

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Instrument Setup :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[12]

-

Carrier Gas : Helium at a constant flow rate.[12]

-

Oven Temperature Program : An initial temperature hold, followed by a ramp to a final temperature, and a final hold. A typical program might be: initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C, and hold for 5 min.

-

Injector and Detector : Set the injector and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) temperatures higher than the final oven temperature to ensure all components remain in the gas phase.

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Data Analysis : The output, a chromatogram, will show peaks corresponding to the different components of the sample. The retention time (x-axis) is characteristic of a specific compound under the given conditions, and the peak area (y-axis) is proportional to its concentration.[13] A pure sample should ideally show a single major peak.[14]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will provide information about the different types of protons and their neighboring environments. Key expected signals include a multiplet for the proton on the carbon bearing the sulfur atom (C2-H), signals for the six methylene groups in the alkyl chain, and signals for the two methyl groups (at C1 and C8).

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key absorption bands to look for are:

-

S-H stretch : A weak absorption band around 2550-2600 cm⁻¹.

-

C-H stretch : Strong absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds in the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 146. Characteristic fragmentation patterns for thiols include cleavage of the C-S bond and fragmentation of the alkyl chain.

Safety and Handling

This compound is a flammable liquid and vapor.[15] It is harmful if swallowed and causes skin and serious eye irritation.[15] It may also cause an allergic skin reaction.[16] The compound is very toxic to aquatic life with long-lasting effects.[17]

-

Handling : Handle in a well-ventilated area, away from sources of ignition.[18][19] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and lab coats.[18][19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible substances such as strong oxidizers.[3][19]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18]

References

- 1. Page loading... [guidechem.com]

- 2. haihangchem.com [haihangchem.com]

- 3. This compound (CAS 111-88-6) Properties, Uses, Safety, Suppliers & Price – Quality Chemical Manufacturer in China [dimethyl-disulfide.net]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound [stenutz.eu]

- 7. This compound (CAS 3001-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]

- 16. cpchem.com [cpchem.com]

- 17. fishersci.com [fishersci.com]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Octanethiol (CAS: 3001-66-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanethiol, also known as sec-octyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₈S.[1][2] As a secondary thiol, its sulfhydryl group is bonded to a secondary carbon atom within an eight-carbon chain. This structural feature imparts specific reactivity and physical properties that make it a valuable intermediate in various chemical syntheses.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of this compound. It also addresses its applications, particularly in the pharmaceutical and agrochemical industries, and provides an outlook on its potential, while noting the current gap in knowledge regarding its specific biological activities and roles in cell signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various sources to provide a comprehensive reference.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₈S | [1][2] |

| Molecular Weight | 146.29 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.8327 g/cm³ (estimate) | [2] |

| Boiling Point | 195.97 °C (estimate) | [2] |

| Melting Point | -79 °C | [2] |

| Flash Point | 55.7 °C | [2] |

| Refractive Index | 1.4481 | [2] |

| pKa | 10.97 ± 0.25 (Predicted) | [4] |

Table 2: Identifiers and Spectral Data of this compound

| Identifier/Spectrum | Value/Type | References |

| CAS Number | 3001-66-9 | [1][2] |

| EINECS Number | 221-086-8 | [4] |

| PubChem CID | 18145 | [5] |

| ¹H NMR Spectrum | Predicted data available | [4] |

| ¹³C NMR Spectrum | Predicted data available | [4] |

| Mass Spectrum | Data for the isomer 1-Octanethiol is available as a reference. | [6] |

Synthesis and Purification

Synthesis of this compound from 2-Bromooctane

Reaction Scheme:

Experimental Protocol:

-

Materials: 2-Bromooctane, Sodium hydrosulfide (NaSH), Ethanol, Water, Diethyl ether, Hydrochloric acid (1 M), Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Add 2-Bromooctane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 1 M hydrochloric acid, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification by Fractional Distillation

Due to the relatively high boiling point of this compound, purification is best achieved by fractional distillation under reduced pressure to prevent decomposition.[7]

Experimental Protocol:

-

Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a vacuum source, and a heating mantle with a stirrer.[7]

-

Procedure:

-

Transfer the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Assemble the fractional distillation apparatus and connect it to a vacuum pump.

-

Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the given pressure.

-

The purity of the collected fractions should be assessed by analytical methods such as GC-MS.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of volatile compounds like this compound.[8][9]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: The retention time and the fragmentation pattern in the mass spectrum are used to identify this compound. Purity is determined by the relative area of the corresponding peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Drug Development and Other Industries

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its thiol group is a nucleophile and can participate in various reactions to introduce the sec-octylthio moiety into larger molecules. This is valuable in the synthesis of thioethers and thioesters, which are structural motifs found in some drug candidates and crop protection agents.[3]

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities of this compound. There are no published studies that investigate its effects on cellular processes, its potential as an enzyme inhibitor, or its involvement in any signaling pathways.

While thiols, in general, play crucial roles in biological systems, including antioxidant defense and enzyme catalysis, the specific biological functions of this compound remain uninvestigated.[11][12] Consequently, it is not possible to provide diagrams of signaling pathways involving this compound based on current scientific knowledge. Further research is required to elucidate any potential biological roles of this compound.

Safety Information

Detailed safety information, including GHS classification, is not consistently available across all sources.[4] As with all thiols, this compound is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable chemical intermediate with established applications in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, along with generalized protocols for its synthesis, purification, and analysis. While its utility as a building block in the pharmaceutical and agrochemical industries is recognized, a notable gap exists in the understanding of its biological activity. Future research into the potential biological effects and mechanisms of action of this compound could unveil new applications for this compound in drug discovery and development.

Visualizations

As there is no available data on signaling pathways, experimental workflows are presented below.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. haihangchem.com [haihangchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Octadecanethiol(2885-00-9) 1H NMR [m.chemicalbook.com]

- 5. This compound | C8H18S | CID 18145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Octanethiol | C8H18S | CID 8144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purification [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. openpub.fmach.it [openpub.fmach.it]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis of 2-Octanethiol

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-octanethiol, a valuable intermediate in the pharmaceutical and fine chemical industries. The document details three core synthetic strategies: nucleophilic substitution with sodium hydrosulfide, the thiourea-based synthesis, and an asymmetric synthesis via the Mitsunobu reaction. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways are presented to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound (CAS No. 3001-66-9) is a secondary thiol recognized for its role as a key building block in the synthesis of various sulfur-containing organic molecules. Its applications span the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The presence of the thiol group on the second carbon of the octane chain provides a site for a variety of chemical transformations. This guide focuses on the most practical and established methods for the laboratory-scale synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in selecting the most suitable pathway for their specific needs.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through nucleophilic substitution reactions starting from 2-bromooctane or 2-octanol. The primary methods discussed in this guide are:

-

Pathway 1: Nucleophilic Substitution with Sodium Hydrosulfide. This is a direct approach involving the reaction of 2-bromooctane with sodium hydrosulfide (NaSH).

-

Pathway 2: Synthesis via an Isothiouronium Salt. This two-step method involves the reaction of 2-bromooctane with thiourea to form an S-(octan-2-yl)isothiouronium salt, which is subsequently hydrolyzed to yield the thiol.

-

Pathway 3: Asymmetric Synthesis via Mitsunobu Reaction. This stereospecific route allows for the synthesis of enantiomerically pure this compound from the corresponding chiral alcohol, 2-octanol.

The choice of pathway often depends on factors such as the desired stereochemistry, required purity, and the availability of starting materials.

Pathway 1: Nucleophilic Substitution with Sodium Hydrosulfide

This method represents a direct and atom-economical approach to this compound. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the hydrosulfide anion acts as the nucleophile, displacing the bromide from 2-bromooctane.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of thiols from alkyl halides.

Materials:

-

2-Bromooctane

-

Sodium hydrosulfide (NaSH), anhydrous

-

Ethanol, absolute

-

Water, deionized

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve a slight molar excess of sodium hydrosulfide in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Heat the solution to a gentle reflux under a nitrogen atmosphere.

-

Slowly add 2-bromooctane (1 equivalent) to the refluxing solution via a dropping funnel.

-

After the addition is complete, continue refluxing the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid to neutralize any unreacted NaSH and protonate the thiolate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Material | 2-Bromooctane | |

| Key Reagent | Sodium Hydrosulfide (NaSH) | A slight molar excess is recommended. |

| Solvent | Ethanol/Water | A mixture improves the solubility of both reactants. |

| Reaction Time | 4 - 6 hours | Dependent on reaction scale and temperature. |

| Typical Yield | 50 - 70% | Yields can be affected by the formation of the dialkyl sulfide byproduct.[1] |

| Purity (post-distillation) | >95% | Assessed by GC-MS and NMR. |

Pathway 2: Synthesis via an Isothiouronium Salt

This two-step pathway is a widely used and reliable method for the synthesis of thiols from alkyl halides. It generally provides high yields and cleaner products compared to the direct substitution with sodium hydrosulfide.

Experimental Protocol

This protocol is based on a general and robust procedure for thiol synthesis.[1][2]

Materials:

-

2-Bromooctane

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of S-(octan-2-yl)isothiouronium bromide

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-bromooctane and thiourea in 95% ethanol.

-

Heat the mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (the isothiouronium salt) may be observed.

-

Cool the reaction mixture to room temperature. The salt can be isolated by filtration if desired, or used directly in the next step.

Step 2: Hydrolysis to this compound

-

To the cooled reaction mixture from Step 1, add a solution of sodium hydroxide (1.5 molar excess) in water.

-

Heat the mixture to reflux for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The this compound may separate as an oily layer.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Material | 2-Bromooctane | |

| Key Reagents | Thiourea, Sodium Hydroxide | |

| Solvent | 95% Ethanol | |

| Reaction Time | 5 - 7 hours (total) | 3-4 hours for salt formation, 2-3 hours for hydrolysis. |

| Typical Yield | 70 - 90% | Generally higher and cleaner than the direct NaSH route.[1] |

| Purity (post-distillation) | >98% | Assessed by GC-MS and NMR. |

Pathway 3: Asymmetric Synthesis via Mitsunobu Reaction

For applications requiring enantiomerically pure this compound, the Mitsunobu reaction offers a reliable method with inversion of stereochemistry at the chiral center. This pathway starts with an enantiomerically pure secondary alcohol, such as R(-)-2-octanol, and proceeds through a thioacetate intermediate.

Experimental Protocol

This protocol is based on a patented procedure for the synthesis of S(+)-2-octanethiol.

Materials:

-

R(-)-2-octanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Thioacetic acid

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether, anhydrous

-

Hydrochloric acid (1 N)

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of S(+)-2-Octanethiol acetate

-

To a stirred solution of triphenylphosphine (2.0 equivalents) in anhydrous tetrahydrofuran at 0 °C, add diisopropyl azodicarboxylate (2.0 equivalents). Stir for 30 minutes at 0 °C, during which a white precipitate will form.

-

Add a solution of R(-)-2-octanol (1.0 equivalent) and thioacetic acid (2.0 equivalents) in anhydrous tetrahydrofuran dropwise over 10 minutes.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour.

-

Concentrate the resulting clear yellow solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-methylene chloride mixture) to yield S(+)-2-octanethiol acetate.

Step 2: Reduction to S(+)-2-Octanethiol

-

Dissolve the S(+)-2-octanethiol acetate from Step 1 in anhydrous diethyl ether.

-

Add this solution dropwise to a suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Carefully quench the excess lithium aluminum hydride by the slow addition of 1 N hydrochloric acid.

-

Separate the ether layer and dry it over anhydrous sodium sulfate.

-

Filter and concentrate to obtain S(+)-2-octanethiol. The product can be further purified by distillation.

Quantitative Data

| Parameter | Value | Notes |

| Starting Material | R(-)-2-Octanol | The optical purity of the starting material determines that of the product. |

| Key Reagents | PPh₃, DIAD, Thioacetic Acid, LiAlH₄ | |

| Solvent | Anhydrous THF, Anhydrous Diethyl Ether | Anhydrous conditions are crucial. |

| Yield (Step 1) | 98% | For S(+)-2-octanethiol acetate. |

| Yield (Step 2) | 100% (crude), 88.6% (distilled) | For S(+)-2-octanethiol. |

| Purity (post-distillation) | Homogeneous by NMR |

Advanced Method: Phase-Transfer Catalysis

For the nucleophilic substitution of 2-bromooctane with sodium hydrosulfide, the use of a phase-transfer catalyst (PTC) can offer significant advantages. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB), facilitate the transfer of the hydrosulfide anion from an aqueous phase to the organic phase containing the alkyl halide. This can lead to increased reaction rates, milder reaction conditions, and potentially higher yields by minimizing side reactions.[3][4][5][6]

While a specific protocol for this compound using PTC is not detailed here, the general principle involves a biphasic system (e.g., water and an organic solvent like toluene) with the alkyl halide in the organic phase and the nucleophile in the aqueous phase, along with a catalytic amount of the PTC.

Conclusion

This technical guide has detailed three primary pathways for the synthesis of this compound, each with distinct advantages. The direct nucleophilic substitution with sodium hydrosulfide offers a straightforward, one-step process. The thiourea-based method provides a high-yielding and clean alternative. For applications requiring stereochemical control, the Mitsunobu reaction starting from a chiral alcohol is the method of choice. The inclusion of phase-transfer catalysis presents an opportunity for process optimization. The provided experimental protocols and quantitative data serve as a robust foundation for researchers and professionals in the field to synthesize this compound effectively and efficiently.

References

2-Octanethiol material safety data sheet (MSDS) information

This in-depth guide provides critical safety information for 2-Octanethiol (CAS No: 3001-66-9), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and handling procedures to ensure safe laboratory practices.

Core Properties and Safety Data

This compound, also known as sec-octyl mercaptan, is a colorless liquid with a strong, unpleasant odor.[1] It is primarily used as an industrial chemical, laboratory reagent, and an intermediate in organic synthesis.[2] The following tables summarize the key quantitative data from its Material Safety Data Sheet (MSDS).

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈S | [3][4] |

| Molecular Weight | 146.29 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 186 - 200 °C | [5][6][7] |

| Melting Point | -79 °C | [3][4][5] |

| Flash Point | 55.7 - 72 °C (closed cup) | [1][3] |

| Density | 0.825 - 0.837 g/cm³ at 20 °C | [1][5] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.445 - 1.449 at 20 °C | [1][3] |

| Solubility in Water | Insoluble | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.27510 | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

The signal word for this compound is Warning .[2]

Toxicological Data

| Test | Result | Species | Source |

| LD50 Oral | 2000 mg/kg | Rat | [6] |

| LD50 Dermal | > 2000 mg/kg | Rat | [6] |

| LC50 Inhalation | > 3.1 mg/L (4.5 h) | Rat | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited above are not publicly available in the provided safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the chemical manufacturers or contract research organizations. For specific methodological details, direct inquiry to the supplier or manufacturer is recommended.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE) and Handling

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood.[2][8]

-

Eye Protection : Wear chemical safety goggles or a face shield.[6][7]

-

Hand Protection : Wear suitable protective gloves, such as nitrile rubber.[6]

-

Skin Protection : Wear appropriate protective clothing to prevent skin contact.[6]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][8]

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[1][2] Keep containers tightly closed.[1][2]

-

Incompatibilities : Keep away from heat, sparks, open flames, and other ignition sources.[6][8] Store away from strong oxidizing agents, strong bases, acids, and metals.[2][6]

The logical workflow for handling a this compound spill is outlined below.

Caption: Spill response workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Caption: First aid procedures for this compound exposure.

Signaling Pathways and Mechanisms of Toxicity

The provided safety data sheets do not contain information on the specific signaling pathways or molecular mechanisms underlying the toxicity of this compound. Thiols, in general, can exert toxicity through various mechanisms, including interference with cellular respiration and enzyme inhibition. However, compound-specific pathways for this compound have not been detailed in the reviewed literature. Further toxicological research would be required to elucidate these mechanisms.

References

- 1. This compound (CAS 111-88-6) Properties, Uses, Safety, Suppliers & Price – Quality Chemical Manufacturer in China [dimethyl-disulfide.net]

- 2. This compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]

- 3. Page loading... [wap.guidechem.com]

- 4. haihangchem.com [haihangchem.com]

- 5. This compound [stenutz.eu]

- 6. fishersci.com [fishersci.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of 2-Octanethiol

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Octanethiol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines predicted spectroscopic data based on established principles and provides detailed experimental protocols for data acquisition.

Molecular Structure of this compound

This compound is an organosulfur compound with the chemical formula C₈H₁₈S.[1] Its structure consists of an eight-carbon chain with a thiol group (-SH) attached to the second carbon atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

2.1. Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the proximity to the electron-withdrawing thiol group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | ~1.3 | Doublet | 3H |

| CH (C2) | ~2.7 - 3.0 | Multiplet | 1H |

| CH₂ (C3) | ~1.5 - 1.6 | Multiplet | 2H |

| (CH₂)₄ (C4-C7) | ~1.2 - 1.4 | Multiplet | 8H |

| CH₃ (C8) | ~0.9 | Triplet | 3H |

| SH | ~1.3 - 1.7 | Triplet | 1H |

2.2. Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the octane molecule, there are four pairs of carbon atoms with the same chemical environment.[2] The presence of the thiol group at the C2 position in this compound breaks this symmetry, resulting in eight distinct signals for the carbon atoms. The chemical shifts for alkyl group carbons are typically found in a similar range.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~23 |

| C2 | ~35-40 |

| C3 | ~39 |

| C4 | ~28 |

| C5 | ~29 |

| C6 | ~32 |

| C7 | ~23 |

| C8 | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H and C-H bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp |

| C-H Bend | 1450 - 1470 | Medium |

Experimental Protocols

4.1. NMR Spectroscopy Protocol

The following is a general protocol for obtaining a solution-state NMR spectrum of a liquid thiol like this compound.[3][4]

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

-

Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The choice of solvent can affect the chemical shifts.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[3][6] Gentle vortexing or sonication can aid dissolution.[3]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[4]

-

-

Sample Loading :

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a depth gauge.[3]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and start the experiment.

-

4.2. IR Spectroscopy Protocol

For a liquid sample such as this compound, the IR spectrum can be obtained directly as a thin film.[7]

-

Sample Preparation :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[7] Handle the plates by their edges to avoid contamination.

-

Using a Pasteur pipette, place one or two drops of liquid this compound onto the center of one salt plate.[7]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7]

-

-

Data Acquisition :

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the salt plates with a suitable dry solvent (e.g., acetone) and return them to the desiccator.[7]

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

Pioneering Synthesis and Characterization of 2-Octanethiol: A Review of Early Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature concerning the discovery and initial characterization of 2-Octanethiol (sec-octyl mercaptan). The seminal work in this area was conducted by L. M. Ellis Jr. and E. Emmet Reid in their 1932 publication, "The Preparation and Properties of A Double Series of Aliphatic Mercaptans," which appeared in the Journal of the American Chemical Society.[1][2] This document summarizes the key findings from this early work, presenting the experimental methodology for the synthesis of this compound and compiling the quantitative data reported on its physical properties.

Synthesis of this compound

The method employed by Ellis and Reid for the synthesis of this compound involved the reaction of a secondary octyl halide, specifically 2-bromooctane, with an alcoholic solution of sodium hydrosulfide. This nucleophilic substitution reaction is a classical approach for the formation of thiols.

Experimental Protocol: Synthesis of this compound from 2-Bromooctane

The following protocol is based on the general procedures described by Ellis and Reid for the preparation of aliphatic mercaptans.

Materials:

-

2-Bromooctane

-

Sodium hydrosulfide (NaSH)

-

Absolute Ethanol

-

Sulfuric Acid (for neutralization)

-

Sodium Chloride (for washing)

-

Anhydrous Calcium Chloride (for drying)

Procedure:

-

Preparation of Sodium Hydrosulfide Solution: A solution of sodium hydrosulfide was prepared by saturating a solution of sodium ethoxide in absolute ethanol with hydrogen sulfide gas. The concentration of the resulting sodium hydrosulfide solution was then determined by titration.

-

Reaction: A slight excess of the standardized sodium hydrosulfide solution was added to a flask containing 2-bromooctane. The reaction mixture was then refluxed for a period of two to three hours to ensure the complete conversion of the alkyl bromide to the corresponding thiol.

-

Work-up: After reflux, the reaction mixture was cooled and diluted with water. The resulting solution was then neutralized with a dilute solution of sulfuric acid.

-

Isolation and Purification: The crude this compound separated as an oily layer. This layer was washed sequentially with water and a saturated sodium chloride solution. The washed product was then dried over anhydrous calcium chloride.

-

Fractional Distillation: The dried thiol was purified by fractional distillation to yield the final, pure this compound.

Logical Workflow for the Synthesis of this compound

Quantitative Data on the Physical Properties of this compound

Ellis and Reid meticulously determined several physical constants for the newly synthesized this compound. This data was crucial for the characterization of the compound and for establishing its purity. The reported values are summarized in the table below.

| Property | Reported Value |

| Boiling Point (°C) | 185.7 |

| Density at 20°C (g/mL) | 0.8373 |

| Refractive Index at 20°C (n_D) | 1.4485 |

Table 1: Physical Properties of this compound as reported by Ellis and Reid (1932).

Signaling Pathways and Experimental Workflows

The early research on this compound was primarily focused on its synthesis and the determination of its fundamental physical properties. As such, there are no described signaling pathways in this foundational literature. The experimental workflow is centered on the chemical synthesis and purification of the compound, as depicted in the diagram above.

Conclusion

The 1932 publication by Ellis and Reid stands as the cornerstone of our understanding of this compound. Their work provided the first detailed synthesis and characterization of this important aliphatic thiol. The experimental protocols they established laid the groundwork for future studies and applications of this compound in various fields of chemical research and development. The quantitative data they reported remains a valuable reference for the physical properties of this compound.

References

An In-Depth Technical Guide to the Physical Properties of 2-Octanethiol

This technical guide provides a comprehensive overview of the key physical properties of 2-Octanethiol, with a specific focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound.

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources. The following table summarizes the key quantitative data for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Boiling Point | 186 °C | [1] |

| 189-191 °C | [2] | |

| 195.97 °C (estimate) | [3][4] | |

| Melting Point | -69 °C | [2] |

| -79 °C | [1][3][4] | |

| Density | 0.825 g/cm³ at 20 °C | [2] |

| 0.8327 g/mL | [3][4] | |

| 0.837 g/mL | [1] | |

| Refractive Index | 1.445 at 20 °C | [2] |

| 1.448 | [1] | |

| 1.4481 | [4] | |

| 1.449 | [3] | |

| Flash Point | 55.7 °C | [3] |

| 72 °C (closed cup) | [2] | |

| Molecular Weight | 146.29 g/mol | [2][3][4][5] |

| Molecular Formula | C8H18S | [1][2][3][4][5][6] |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for determining its boiling and melting points.

1. Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of liquid.[7]

-

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

-

-

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with a suitable heating fluid to a level just above the side arm.

-

Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the heating fluid.

-

Gently heat the side arm of the Thiele tube. This will circulate the heating fluid and ensure even temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

-

It is advisable to perform a preliminary rapid heating to get an approximate boiling point, followed by a slower, more careful determination.[8][9]

-

2. Melting Point Determination using a Mel-Temp Apparatus

As this compound has a very low melting point, a specialized low-temperature apparatus or a cryostat would be necessary. The general principle using a standard Mel-Temp apparatus for solids is described below and would need to be adapted for sub-zero temperatures.

-

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus with cooling capabilities

-

Capillary tubes (sealed at one end)

-

Sample of this compound (solidified)

-

-

Procedure:

-

Ensure the this compound sample is completely frozen.

-

Finely crush the solid sample to a powder.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.[10]

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point of -69 to -79 °C.

-

Begin to heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A pure compound should exhibit a sharp melting range of 1-2 °C. A broader melting range may indicate the presence of impurities.[8][9]

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and analysis of the physical properties of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound (CAS 111-88-6) Properties, Uses, Safety, Suppliers & Price – Quality Chemical Manufacturer in China [dimethyl-disulfide.net]

- 3. Page loading... [guidechem.com]

- 4. haihangchem.com [haihangchem.com]

- 5. This compound (CAS 3001-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C8H18S | CID 18145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

Commercial Suppliers of High-Purity 2-Octanethiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity 2-Octanethiol (CAS No. 3001-66-9), a critical intermediate in pharmaceutical synthesis and various research applications. This document outlines supplier specifications, key applications in drug development, and detailed experimental protocols.

High-Purity this compound: Supplier Landscape

A variety of chemical suppliers offer this compound at purities suitable for research and development. While specific impurity profiles are typically detailed in batch-specific Certificates of Analysis (CoA), the following table summarizes publicly available information on the purity grades offered by major suppliers. Researchers are advised to contact suppliers directly to obtain detailed CoAs and inquire about suitability for their specific applications.

| Supplier | Stated Purity | Analysis Method |

| TCI America | ≥96.0% | Gas Chromatography (GC)[1] |

| Thermo Fisher Scientific | ≥96.0% | Gas Chromatography (GC)[2] |

| MilliporeSigma (Aldrich) | Information available upon request[3][4] | - |

Note: The purity of chemical reagents can vary between batches. It is crucial to obtain a batch-specific Certificate of Analysis for any material intended for use in sensitive applications.

Applications of High-Purity this compound in Drug Development

High-purity this compound is a versatile building block in medicinal chemistry and drug development, primarily utilized for the synthesis of more complex molecules. Its thiol group provides a reactive handle for various chemical transformations.

Synthesis of Thioether Derivatives

One of the most significant applications of this compound is in the synthesis of thioethers. The thioether moiety is a common structural motif in a wide range of pharmaceuticals. The synthesis generally involves the reaction of a thiolate, generated from the thiol, with an electrophile such as an alkyl halide.[5][6] More sustainable methods, such as the direct reaction of thiols with alcohols, are also being developed.[7][8]

Functionalization of Nanoparticles for Drug Delivery

The thiol group of this compound can readily form a strong bond with the surface of gold and other metallic nanoparticles. This property is exploited to create self-assembled monolayers (SAMs) that can encapsulate or be conjugated to therapeutic agents.[9] Such functionalized nanoparticles are being investigated for targeted drug delivery, where the nanoparticle carrier can improve the solubility, stability, and pharmacokinetic profile of the drug.

Modulation of Cellular Redox Signaling

Thiols play a crucial role in maintaining the redox balance within cells. Exogenous thiols can influence cellular signaling pathways that are regulated by oxidative stress.[10][11] While direct studies on this compound in this context are limited, the general principle involves the interaction of thiols with reactive oxygen species (ROS) and the modulation of redox-sensitive transcription factors like NF-κB.[11] This can have implications for inflammatory diseases and other conditions where oxidative stress is a contributing factor.

Experimental Protocols

General Protocol for the Synthesis of Thioethers from Thiols and Alcohols

This protocol is adapted from a general method for the metal-free dehydrative thioetherification.[8]

Materials:

-

Alcohol (1, 2 mmol)

-

Thiol (e.g., this compound) (2, 1 mmol)

-

Triflic acid (HOTf) (1 mol%)

-

Nitromethane (CH₃NO₂)

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Water

-

10 mL vial with a magnetic stirring bar

Procedure:

-

To a 10 mL vial equipped with a magnetic stirring bar, add the alcohol (2 mmol), thiol (1 mmol), and nitromethane.

-

Add triflic acid (1 mol%) to the reaction mixture.

-

Stir the reaction mixture at 80 °C for 2 hours.

-

After the reaction is complete, add potassium carbonate (0.01 mmol) to neutralize the triflic acid.

-

Evaporate the solvent under reduced pressure.

-

Separate the crude product via extraction with diethyl ether and water.

-

The pure thioether product can be identified by ¹H NMR, ¹³C NMR, IR, and MS spectrometry.

Note: Reaction conditions, including temperature, time, and catalyst loading, may need to be optimized for specific substrates.

Conclusion

High-purity this compound is a readily available and versatile chemical intermediate with significant applications in drug discovery and development. Its utility in the synthesis of thioether-containing molecules, the functionalization of nanoparticles, and the potential modulation of cellular redox pathways makes it a valuable tool for researchers. When sourcing this material, it is imperative to obtain detailed purity information from the supplier to ensure the reliability and reproducibility of experimental results.

References

- 1. 2-Propanethiol 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 157480020 [thermofisher.com]

- 3. Millipore-certificate-of-analysis | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 6. youtube.com [youtube.com]

- 7. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

- 8. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ora.uniurb.it [ora.uniurb.it]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on the Fundamental Reactivity of the Thiol Group in 2-Octanethiol

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Octanethiol and the Thiol Group

This compound (C₈H₁₈S) is an aliphatic thiol where a sulfhydryl (-SH) group is attached to the second carbon atom of an eight-carbon chain.[1][2][3] Like other thiols, it is recognized for its strong, distinct odor. The reactivity of this compound is dominated by the thiol functional group, which plays a critical role in various chemical and biological processes. The sulfur atom's properties—being larger, less electronegative than oxygen, and more polarizable—confer unique chemical behaviors that are pivotal in organic synthesis, materials science, and pharmacology.[4][5][6] Understanding this reactivity is essential for its application in drug development, where thiol groups are often involved in enzyme inhibition, antioxidant activity, and conjugation chemistry.

Fundamental Reactivity of the Thiol Group

The chemistry of the thiol group in this compound is diverse, encompassing acidity, nucleophilicity, and a susceptibility to oxidation.

Nucleophilicity: Both the neutral thiol and its conjugate base, the thiolate, are excellent nucleophiles.[4][5][10] The high polarizability and diffuse nature of the sulfur atom's valence electrons make it a "soft" nucleophile, allowing it to react efficiently with various electrophiles.[6][10] Thiolates are particularly potent nucleophiles, reacting much faster than their corresponding alkoxides.[4][6] This enhanced nucleophilicity, coupled with weaker basicity compared to alkoxides, makes thiolates highly effective for Sₙ2 reactions with minimal competing E2 elimination reactions.[4][7]

The thiol group is highly susceptible to oxidation, leading to a variety of sulfur-containing functional groups. This reactivity is central to many biological redox processes.

-

Disulfide Formation: The most common oxidation reaction for thiols is the formation of a disulfide bond (R-S-S-R). This can occur with mild oxidizing agents like iodine (I₂) or even atmospheric oxygen, particularly in the presence of metal ion catalysts.[5][11] For this compound, this reaction yields di(octan-2-yl) disulfide. This reaction is reversible, and the disulfide bond can be cleaved back to two thiol groups by reducing agents.

-

Higher Oxidation States: Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can oxidize the thiol group to higher oxidation states, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately to the most stable sulfonic acids (R-SO₃H).[12][13]

The high nucleophilicity of the 2-octanethiolate anion makes it highly effective in S-alkylation reactions, a cornerstone of organosulfur synthesis.[14] This typically involves an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a thioether (sulfide).[4][7][15] The reaction is generally fast and efficient.

Another important alkylation pathway is the Michael addition, where the thiolate adds to an α,β-unsaturated carbonyl compound. This conjugate addition is a reliable method for forming carbon-sulfur bonds.

Thiols exhibit a strong affinity for heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), forming stable mercaptides (metal thiolates). This interaction is a result of the soft-soft interaction between the sulfur atom and the metal ion. This property is the basis for the use of thiol-containing compounds as chelating agents for heavy metal poisoning.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and its primary functional group.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈S | [1][16] |

| Molecular Weight | 146.29 g/mol | [1][16] |

| Boiling Point | ~196 °C (estimate) | [9][16] |

| Melting Point | -79 °C | [9][16] |

| Density | ~0.833 g/mL | [9][16] |

| pKa (Predicted) | 10.97 ± 0.25 | [8][9] |

| LogP | 3.275 | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key reactions involving thiols, adaptable for this compound.

This method is based on the Henderson-Hasselbalch equation and monitoring the UV-Vis absorbance change as the thiol is ionized to a thiolate.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.

-

Titration: For each pH buffer, add a small, constant volume of the this compound stock solution to a cuvette containing the buffer. Ensure the final concentration is consistent across all samples.

-

Measurement: Measure the absorbance of the thiolate anion at a specific wavelength (determined by an initial spectral scan, typically around 240-250 nm) for each pH point.

-

Data Analysis: Plot the absorbance versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the midpoint, which corresponds to the pKa.[17][18]

This protocol uses a mild oxidant, iodine, to facilitate disulfide bond formation.

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Base Addition: Add a slight excess of a base, like sodium hydroxide (1.1 equivalents), to generate the thiolate anion in situ.

-

Oxidation: While stirring, slowly add a solution of iodine (I₂) in the same solvent dropwise until a faint yellow color persists, indicating a slight excess of iodine.

-

Quenching: Quench any remaining iodine by adding a few drops of aqueous sodium thiosulfate solution until the yellow color disappears.

-

Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the disulfide product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude disulfide. Purify further by column chromatography if necessary.

This protocol describes a standard Sₙ2 reaction to form a thioether.

-

Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.[15]

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15-30 minutes to form the thiolate.

-

Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) to the reaction mixture.[15]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).[15]

-

Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude thioether by silica gel column chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the core reactivity of this compound and a representative experimental workflow.

References

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C8H18S) [pubchemlite.lcsb.uni.lu]

- 3. This compound [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ch15 : Thiols, RSH [chem.ucalgary.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 3001-66-9 [chemicalbook.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Octanethiol | C8H18S | CID 8144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. benchchem.com [benchchem.com]

- 16. Page loading... [guidechem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Formation of 2-Octanethiol Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 2-Octanethiol on gold substrates. SAMs are highly ordered molecular layers that spontaneously form on a surface, offering a versatile platform for controlling interfacial properties. This compound, with its eight-carbon alkyl chain, forms a hydrophobic and well-defined surface, making it suitable for a variety of applications, including as a model surface for studying protein adsorption, in the development of biosensors, and as a component in microfabrication.

Key Characteristics of this compound SAMs

Self-assembled monolayers of alkanethiols on gold are a well-characterized system.[1] The sulfur headgroup of the thiol forms a strong, covalent-like bond with the gold surface, while the alkyl chains pack closely due to van der Waals interactions, resulting in a dense and ordered monolayer.[1] The quality and ordering of the SAM are influenced by factors such as the purity of the thiol, the cleanliness of the substrate, the solvent used, and the immersion time.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for well-formed this compound SAMs on a gold substrate. These values are critical for quality control and for understanding the surface properties of the resulting monolayer.

| Parameter | Typical Value | Characterization Technique |

| Water Contact Angle (Advancing) | 110° - 115° | Contact Angle Goniometry |

| Monolayer Thickness | ~1.0 - 1.2 nm | Spectroscopic Ellipsometry |

| Surface Coverage | > 80% | X-ray Photoelectron Spectroscopy (XPS) |

| Surface Structure on Au(111) | c(4x2) superstructure | Scanning Tunneling Microscopy (STM) |

| Electrochemical Character | Acts as an ionic insulator | Electrochemical Impedance Spectroscopy (EIS) |

Experimental Protocol: Formation of this compound SAMs

This protocol details the step-by-step procedure for the reliable formation of high-quality this compound self-assembled monolayers on gold substrates.

Materials and Reagents

-

This compound (purity > 98%)

-

Absolute Ethanol (200 proof)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)